molecular formula C9H8N2O2 B046324 2-(imidazo[1,2-a]pyridin-3-yl)acetic acid CAS No. 17745-04-9

2-(imidazo[1,2-a]pyridin-3-yl)acetic acid

Cat. No. B046324
Key on ui cas rn: 17745-04-9
M. Wt: 176.17 g/mol
InChI Key: ZVBVKRNOISRONE-UHFFFAOYSA-N
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Patent
US07872144B2

Procedure details

Imidazo[1,2-a]pyridin-3-yl acetic acid (46 gm), phosphorous acid (75 gm) and 1,4-Dioxane (900 mL) was taken in a four necked round bottom flask fitted with an addition funnel, mechanical stirrer, condenser and thermometer pocket and allowed to stir at 90-95° C. Phosphorus trichloride (130 gm) was then added to reaction mixture and allowed to heat at 90-95° C. The reaction mixture was cooled and distilled water (450 mL) was added to it. The reaction mixture was further heated to 90-95° C. It was then cooled and acetone (1400 mL) was added to it. The solution was further cooled to 0-5° C. and stirred for 4-5 hrs. The precipitated solid was filtered and dried under vacuum to give 44 gm of product.
Quantity
46 g
Type
reactant
Reaction Step One
Quantity
75 g
Type
reactant
Reaction Step Two
Quantity
130 g
Type
reactant
Reaction Step Three
Quantity
900 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N:1]1[CH:2]=[C:3]([CH2:10][C:11]([OH:13])=O)[N:4]2[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=12.[P:14]([OH:17])([OH:16])[OH:15].P(Cl)(Cl)Cl>O1CCOCC1>[CH:7]1[CH:8]=[CH:9][N:4]2[C:3]([CH2:10][C:11]([P:14]([OH:17])([OH:16])=[O:15])([P:14]([OH:17])([OH:16])=[O:15])[OH:13])=[CH:2][N:1]=[C:5]2[CH:6]=1

Inputs

Step One
Name
Quantity
46 g
Type
reactant
Smiles
N=1C=C(N2C1C=CC=C2)CC(=O)O
Step Two
Name
Quantity
75 g
Type
reactant
Smiles
P(O)(O)O
Step Three
Name
Quantity
130 g
Type
reactant
Smiles
P(Cl)(Cl)Cl
Step Four
Name
Quantity
900 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
92.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
to stir at 90-95° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with an addition funnel, mechanical stirrer, condenser
TEMPERATURE
Type
TEMPERATURE
Details
to heat at 90-95° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
DISTILLATION
Type
DISTILLATION
Details
distilled water (450 mL)
ADDITION
Type
ADDITION
Details
was added to it
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was further heated to 90-95° C
TEMPERATURE
Type
TEMPERATURE
Details
It was then cooled
ADDITION
Type
ADDITION
Details
acetone (1400 mL) was added to it
TEMPERATURE
Type
TEMPERATURE
Details
The solution was further cooled to 0-5° C.
STIRRING
Type
STIRRING
Details
stirred for 4-5 hrs
Duration
4.5 (± 0.5) h
FILTRATION
Type
FILTRATION
Details
The precipitated solid was filtered
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
C=1C=CN2C(C1)=NC=C2CC(O)(P(=O)(O)O)P(=O)(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 44 g
YIELD: CALCULATEDPERCENTYIELD 52.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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